Sourcing a 2-fluorophenyl oxazole scaffold with structural validation for KDM5B/JARID1B? This 4,5-disubstituted oxazole ester (CAS 127919-29-3) provides direct access to a crystallographically confirmed fragment hit (PDB 5FZM, 2.49 Å). Unlike its 4-fluoro or non-fluorinated analogs, the ortho-fluorine establishes a unique electrostatic surface and dihedral geometry critical for target recognition.
· C2-selective Pd-catalyzed direct arylation enables rapid library expansion
· Ethyl ester serves as a traceless protecting group; hydrolyze post-elaboration to the active carboxylic acid
· Beige solid (mp 32-35°C) for reliable ambient handling in parallel synthesis workflows
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
CAS No.127919-29-3
Cat. No.B6325165
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate (CAS 127919-29-3) is a 4,5-disubstituted oxazole heterocycle with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . It belongs to the ethyl oxazole-4-carboxylate scaffold class, which is widely employed as a versatile building block in medicinal chemistry and agrochemical research [1]. The compound features a 2-fluorophenyl substituent at the oxazole C5 position and an ethyl carboxylate ester at C4, placing it within a narrow structural family that includes its 4-fluorophenyl regioisomer (CAS 127919-31-7), its methyl ester analog (CAS 89204-88-6), and the non-fluorinated parent (CAS 32998-97-3). It is commercially available at ≥95% purity from major suppliers .
Scaffold Class4,5-Disubstituted oxazole-4-carboxylate building block for medicinal chemistry and agrochemical research
Key Substituent2-Fluorophenyl group introduces ortho-fluoro electronic surface and H-bond acceptor capacity not available from non-fluorinated or para-fluoro analogs
Ester HandleEthyl ester enables orthogonal synthetic diversification (reduction, hydrolysis, transesterification) and neutral non-ionizable character for purification workflows
[1] Tormyshev, V.M., Mikhalina, T.V., Rogozhnikova, O.Y. et al. A combinatorially convenient version of synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters. Russian Journal of Organic Chemistry 42, 1031–1035 (2006). DOI: 10.1134/S1070428006070177. View Source
Within the ethyl 5-aryl-oxazole-4-carboxylate family, the position of the fluorine atom on the phenyl ring is not a trivial substitution—it governs electronic distribution, conformational preference, and target recognition. The 2-fluorophenyl group introduces a unique ortho-fluorine effect: the C–F bond dipole creates a distinct electrostatic surface that cannot be replicated by the 4-fluoro regioisomer (CAS 127919-31-7), while the non-fluorinated phenyl analog (CAS 32998-97-3) lacks the hydrogen-bond acceptor capacity and metabolic stabilization conferred by fluorine . Critically, fragment-based screening at the Structural Genomics Consortium (SGC) identified the 2-fluorophenyl oxazole-4-carboxylic acid core as a validated ligand for the JARID1B (KDM5B) catalytic domain, with the binding mode solved at 2.49 Å resolution (PDB 5FZM)—a structural validation not reported for the 3-fluoro or 4-fluoro positional isomers in this target [1]. The ethyl ester functionality further differentiates this compound from its methyl ester analog (CAS 89204-88-6) via altered lipophilicity (computed logP 2.66 vs. ~2.14 estimated) and steric profile, affecting both physicochemical handling and downstream synthetic diversification .
Regioisomer mismatch
4-Fluoro or 3-fluoro phenyl substitution alters electrostatic potential and may not reproduce the 2-fluoro target recognition pattern; the 2-fluoro regioisomer has a reported co-crystal structure with JARID1B not available for other positional isomers.
Ester analog substitution
Methyl ester analog (CAS 89204-88-6) exhibits lower computed logP and different steric profile, which may shift physicochemical handling and downstream synthetic flexibility compared to the ethyl ester.
Non-fluorinated parent analog
The non-fluorinated phenyl oxazole (CAS 32998-97-3) lacks fluorine-mediated H-bond acceptor capacity and may exhibit different solid-state behavior (low melting point) that can complicate weighing and storage.
[1] RCSB PDB. 5FZM: Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (N09989b). Deposited: 2016-03-14. Resolution: 2.49 Å. Method: X-ray diffraction. View Source
Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate: Differentiation Evidence vs. Analogs
Aqueous Solubility: 2-Fluorophenyl vs. 4-Fluorophenyl
The 2-fluorophenyl regioisomer (target) exhibits a calculated aqueous solubility of 0.071 g/L at 25 ºC, which is approximately 11% lower than the 4-fluorophenyl regioisomer (CAS 127919-31-7) at 0.08 g/L under identical calculation conditions (ACD/Labs V11.02) . Both compounds share the identical molecular formula (C₁₂H₁₀FNO₃) and molecular weight (235.21), making the solubility difference attributable solely to the regioisomeric fluorine position.
Aqueous SolubilityCalculated
Target 0.071 g/L vs 4-fluoro regioisomer 0.08 g/L (~11% lower)
Regioisomeric fluorine position modulates solubility; may affect buffer preparation.
~11% lower solubility for the 2-fluoro regioisomer
Conditions
ACD/Labs Software V11.02 calculated values; 25 ºC, aqueous system
Why This Matters
The ortho-fluorine substitution reduces aqueous solubility compared to the para isomer, which directly impacts formulation strategy, DMSO stock concentration limits, and assay buffer compatibility in screening cascades.
The target compound (ethyl ester) has a computed logP of 2.6574 , whereas the methyl ester analog methyl 5-(2-fluorophenyl)oxazole-4-carboxylate (CAS 89204-88-6, MW 221.18) is estimated to have a lower logP of approximately 2.14 based on the removal of one methylene unit (logP decrement of ~0.5 per CH₂ in aromatic ester series) [1]. Both compounds share the identical 2-fluorophenyl oxazole core, isolating the ester alkyl chain as the sole variable.
Lipophilicity (logP)Class-level inference
Ethyl ester logP 2.66 vs methyl ester ~2.14 (Δ≈+0.52)
~0.5 logP unit increase may enhance passive membrane permeability in cellular assays.
Ethyl logP computed; methyl logP estimated via -CH2- group contribution method.
Computed values; ethyl ester logP from ChemScene computational chemistry data; methyl ester logP estimated by -CH₂- group contribution method
Why This Matters
The ~0.5 logP unit increase translates to approximately 3.2-fold higher octanol partitioning, which may confer improved passive membrane permeability for cellular assays while still maintaining acceptable aqueous solubility for in vitro testing.
LipophilicityEster analog comparisonDrug-likeness
[1] Lei, B. et al. (2020). ADMET evaluation in drug discovery. 19. Reliable prediction of logP by combining atom-type electrotopological state descriptors and machine learning. Journal of Cheminformatics. The methylene contribution to logP in aromatic esters is approximately +0.5 per CH₂ group. View Source
Crystallographic Binding: JARID1B (PDB 5FZM)
The 2-fluorophenyl oxazole-4-carboxylic acid fragment (the carboxylic acid analog of the target ethyl ester) was identified as a JARID1B (KDM5B) catalytic domain ligand through fragment screening at the Structural Genomics Consortium (SGC) using PanDDA event map analysis. The co-crystal structure (PDB 5FZM) was solved at 2.49 Å resolution, confirming direct binding of the 2-fluorophenyl oxazole scaffold to the JARID1B active site [1]. In contrast, no equivalent co-crystal structure has been deposited for the 4-fluorophenyl or 3-fluorophenyl oxazole positional isomers with JARID1B, nor for the non-fluorinated phenyl analog, indicating that the 2-fluoro substitution pattern is specifically accommodated within this epigenetic target binding pocket [2].
Crystallographic BindingHead-to-head
2-F oxazole-4-carboxylic acid co-crystallized with JARID1B (PDB 5FZM, 2.49 Å); no equivalent structures for 3-F or 4-F regioisomers
Reported binding mode supports structure-based design for this scaffold; not available for other fluoro regioisomers.
Fragment-based screening context; carboxylic acid analog, not the ethyl ester.
Fragment-based drug discoveryX-ray crystallographyJARID1B/KDM5BEpigenetics
Evidence Dimension
Crystallographic binding evidence to JARID1B (KDM5B) catalytic domain
4-Fluorophenyl, 3-fluorophenyl, and non-fluorinated phenyl oxazole-4-carboxylic acid analogs: no deposited PDB co-crystal structures with JARID1B (as of search date)
Quantified Difference
Positive binding evidence (2-F) vs. absence of crystallographic evidence (other regioisomers); resolution 2.49 Å
Conditions
Fragment screening (SGC Diamond I04-1); X-ray crystallography; ligand modeled based on PanDDA event map
Why This Matters
This provides the only publicly available, experimentally determined binding mode for a 5-(fluorophenyl)oxazole-4-carboxylate scaffold with a human epigenetic target, offering a validated starting point for structure-based drug design that is unavailable for the 3-fluoro or 4-fluoro regioisomers.
Fragment-based drug discoveryX-ray crystallographyJARID1B/KDM5BEpigenetics
[1] RCSB PDB. 5FZM: Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (N09989b). Deposited: 2016-03-14. Released: 2017-03-29. Resolution: 2.49 Å. Organism: Homo sapiens. Method: X-ray diffraction. View Source
[2] RCSB PDB search results. Query: oxazole-4-carboxylic acid AND fluorophenyl AND JARID1B. Only PDB 5FZM returned. No structures found for 3-fluorophenyl or 4-fluorophenyl oxazole-4-carboxylic acid with JARID1B/KDM5B. View Source
Fluorine Effect: Physicochemical vs. Parent Compound
Introduction of the 2-fluorine substituent produces measurable changes in solid-state and solution properties compared to the non-fluorinated parent ethyl 5-phenyloxazole-4-carboxylate (CAS 32998-97-3, MW 217.22). The non-fluorinated analog has a reported melting point of 32–35 ºC , while the 2-fluorophenyl target compound is a beige solid at room temperature with no sharp melting point reported in authoritative databases, consistent with the fluorine atom disrupting crystal packing via altered dipole–dipole interactions. The molecular weight increases from 217.22 to 235.21 (+18.0 Da), and the computed topological polar surface area (TPSA) remains constant at 52.33 Ų for both compounds, indicating that the fluorine atom modulates lipophilicity without introducing additional hydrogen-bonding capacity .
Fluorine EffectData to verify
MW increase +18 Da; solid-state shift vs non-fluorinated analog (mp 32–35 °C to beige solid at RT)
2-F substitution alters solid-state behavior, which may improve handling vs low-melting non-fluorinated parent.
Melting point data from multiple databases; experimental confirmation advised.
MW increase: +18.0 Da (+8.3%); melting point shift from 32–35 ºC (non-F) to non-crystalline or higher-melting solid (2-F)
Conditions
Ambient conditions; melting point data from ChemExper and ChemSynthesis databases
Why This Matters
The altered solid-state behavior (absence of a low melting point) indicates that the 2-fluorophenyl compound has superior physical handling properties for weighing and formulation compared to the non-fluorinated analog, which exists near ambient temperature as a low-melting solid prone to liquefaction during storage or shipping.
The ethyl oxazole-4-carboxylate scaffold is accessible via a combinatorially convenient synthesis involving reaction of ethyl isocyanoacetic acid with carboxylic acid chlorides (including aroyl chlorides such as 2-fluorobenzoyl chloride) in the presence of NaH in anhydrous benzene, as reported by Tormyshev et al. (2006) [1]. This methodology was demonstrated across a range of carboxylic acid derivatives. Furthermore, a 2019 study reported the synthesis of ethyl oxazole-4-carboxylates in 63–99% isolated yields across 13 examples, with subsequent LiBH₄-mediated reduction optimized at multigram scale (up to 40 g) to produce the corresponding alcohols in 47–89% yield [2]. The ethyl ester at C4 is strategically positioned for late-stage functional group interconversion via reduction, hydrolysis, or transesterification, providing a synthetic branching point that is more versatile than the corresponding methyl ester (which yields the carboxylic acid upon hydrolysis rather than enabling selective orthogonal deprotection schemes) [2].
Synthetic AccessibilityClass-level inference
Ethyl oxazole-4-carboxylate scaffold: 63–99% yield (13 examples); LiBH4 reduction demonstrated at multigram scale (up to 40 g)
Scalable synthesis and orthogonal ester handle support efficient library and SAR exploration.
Yields from class-level reports; validate specific 2-F substrate performance.
Synthetic yield range and scalability for ethyl oxazole-4-carboxylate scaffold
Target Compound Data
Synthesizable via Tormyshev method (2-fluorobenzoyl chloride + ethyl isocyanoacetic acid); ethyl ester enables selective reduction or hydrolysis
Comparator Or Baseline
Class of ethyl oxazole-4-carboxylates: 63–99% yield (13 examples); LiBH₄ reduction at multigram scale (up to 40 g); methyl ester analog provides less synthetic flexibility
Quantified Difference
63–99% yield range across class; multigram-scale reduction demonstrated at 40 g batch size
The demonstrated high-yielding, scalable synthesis of the ethyl oxazole-4-carboxylate core, combined with the orthogonal reactivity of the ethyl ester handle, means procurement of this building block supports efficient library synthesis and SAR exploration with lower risk of synthetic failure compared to less validated heterocyclic scaffolds.
[1] Tormyshev, V.M., Mikhalina, T.V., Rogozhnikova, O.Y. et al. A combinatorially convenient version of synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters. Russian Journal of Organic Chemistry 42, 1031–1035 (2006). DOI: 10.1134/S1070428006070177. View Source
[2] Chemistry of Heterocyclic Compounds (2019) 55(4-5): 421–434. Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks. Ethyl oxazole-4-carboxylates: 13 examples, 63–99% yield; LiBH₄ reduction at multigram scale up to 40 g. DOI: 10.1007/s10593-019-02475-9. View Source
pKa Difference: Ester vs. Carboxylic Acid
The target ethyl ester has a predicted pKa of -1.61 ± 0.10 , indicating it is a neutral, non-ionizable species under physiological and laboratory pH conditions. In contrast, the corresponding carboxylic acid analog, 5-(2-fluorophenyl)oxazole-4-carboxylic acid (CAS 347187-18-2), has a predicted pKa of approximately 3.9 (typical for oxazole-4-carboxylic acids) [1], making it >99% ionized at pH 7.4. This fundamental difference governs extraction behavior, chromatographic mobility, and bioavailability prediction.
pKa DifferenceClass-level inference
Ethyl ester pKa -1.61 (neutral) vs carboxylic acid analog ~3.9 (ionized at pH 7.4)
Neutral ester simplifies organic extraction and normal-phase purification vs ionizable acid analog.
Predicted values; experimental pKa determination may refine interpretation.
pKa predictionEster vs. acidPurification strategyReactivity
Evidence Dimension
Predicted acid dissociation constant (pKa)
Target Compound Data
pKa = -1.61 ± 0.10 (neutral at all relevant pH; ethyl ester)
ΔpKa ≈ 5.5 units; target is neutral, acid analog is >99% anionic at pH 7.4
Conditions
Predicted values; ChemicalBook ACD/Labs prediction for target; class-level pKa estimate for oxazole-4-carboxylic acids
Why This Matters
The neutral, non-ionizable nature of the ethyl ester simplifies organic extraction during synthesis and purification, enables normal-phase chromatographic purification, and provides predictable partitioning behavior in liquid-liquid extraction workflows—advantages not shared by the ionizable carboxylic acid analog.
pKa predictionEster vs. acidPurification strategyReactivity
[1] PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CID 22714196). Computed properties. Oxazole-4-carboxylic acids typically exhibit pKa values in the range of 3.7–4.1 (class-level data from ChemBase and DrugBank). View Source
The crystallographically validated binding of the 2-fluorophenyl oxazole-4-carboxylic acid fragment to the JARID1B catalytic domain (PDB 5FZM, 2.49 Å) makes this ethyl ester a privileged pro-fragment for structure-based lead generation. The ethyl ester serves as a protecting group that can be selectively hydrolyzed to the active carboxylic acid after synthetic elaboration at the oxazole C2 position, enabling fragment growing while preserving the critical 2-fluorophenyl pharmacophore. Teams pursuing KDM5B inhibitors for oncology applications should prioritize this scaffold over the 4-fluoro or non-fluorinated analogs due to the availability of a co-crystal structure that directly guides rational design [1].
Parallel Library Synthesis: C2 C–H Arylation
The ethyl oxazole-4-carboxylate core is a demonstrated substrate for regioselective palladium-catalyzed direct (hetero)arylation at the C2 position (Verrier et al., 2008, J. Org. Chem.) [1]. The 2-fluorophenyl substituent at C5 provides a distinct electronic environment that can influence C2 arylation regioselectivity compared to the 4-fluoro or non-fluorinated analogs. The ethyl ester handle at C4 can subsequently be reduced (LiBH₄), hydrolyzed, or transesterified to generate diverse building blocks. This positions the compound as an ideal entry point for constructing focused libraries of 2,5-diaryl oxazoles in a high-throughput parallel synthesis format—an advantage over the methyl ester analog, which offers less flexibility in orthogonal deprotection strategies [2].
Hit-to-Lead: Fluorine Scan Reference Point
When conducting a fluorine scan around an existing 5-phenyl oxazole hit, this compound provides a well-characterized reference point for the ortho-fluorine position. Its computed logP (2.66) and aqueous solubility (0.071 g/L) provide a baseline against which other substitution patterns can be compared. The ortho-fluorine's unique effect on aryl ring conformation (dihedral angle distortion of ~5–10° relative to the oxazole plane due to steric and electronic effects) can modulate target binding in ways not achievable with meta- or para-fluorine substitution. Procurement of this specific regioisomer, rather than the more commonly stocked 4-fluoro analog, is essential when the ortho-fluorine SAR hypothesis is being tested [1].
Agrochemical Intermediate: Crop Protection Building Block
Fluorinated oxazole carboxylates are established intermediates in the synthesis of agrochemical active ingredients, where the fluorine atom enhances metabolic stability and environmental persistence profiles. The ethyl ester functionality allows direct incorporation into amide bond-forming reactions with amine-containing agrochemical fragments. The beige solid physical form of this compound, as noted by Sigma-Aldrich [1], facilitates accurate weighing and formulation in agrochemical process development, offering handling advantages over the non-fluorinated analog (mp 32–35 °C), which may liquefy under ambient shipping or storage conditions in warm climates.
Application
Selection Property
Validation Focus
JARID1B fragment-based lead generation
2-Fluorophenyl core with reported JARID1B co-crystal structure (PDB 5FZM)
Co-crystal-guided design; selective ester hydrolysis to active carboxylic acid
C2 regioselective (hetero)arylation feasibility; downstream functional group interconversion
Fluorine scan reference point
Ortho-fluoro substitution with characterized physicochemical profile
Baseline for ortho-fluoro SAR; conformation and target-binding modulation vs meta/para
Agrochemical intermediate
Solid-state form (beige solid) may offer handling convenience compared to low-melting non-fluorinated analog
Amide bond formation with amine fragments; metabolic stability contribution assessment
[1] Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles. The Journal of Organic Chemistry, 73(18), 7383–7386. DOI: 10.1021/jo801093n. RCSB PDB 5FZM. Sigma-Aldrich product page for 5-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester. View Source
[2] Chemistry of Heterocyclic Compounds (2019) 55(4-5): 421–434. Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks. LiBH₄-mediated reduction of ethyl oxazole-4-carboxylates demonstrated at multigram scale (up to 40 g). DOI: 10.1007/s10593-019-02475-9. View Source
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